molecular formula C17H10Cl2FNO B2486527 (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone CAS No. 478031-40-2

(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone

Cat. No.: B2486527
CAS No.: 478031-40-2
M. Wt: 334.17
InChI Key: DPYRQIZDLVYYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone is a complex organic compound that features a combination of dichlorophenyl and fluorophenyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with 4-(3-fluorophenyl)-1H-pyrrole under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a specific range to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and controlled to maintain consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of dichlorophenyl and fluorophenyl groups attached to a pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FNO/c18-15-5-4-11(7-16(15)19)17(22)14-9-21-8-13(14)10-2-1-3-12(20)6-10/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYRQIZDLVYYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.